
Olorofim
描述
Olorofim is an investigational antifungal compound belonging to the orotomide class. It is being developed for the treatment of invasive mold infections, particularly those caused by species resistant to existing antifungal agents. This compound inhibits dihydroorotate dehydrogenase, an enzyme crucial for the biosynthesis of pyrimidines, which are essential for fungal DNA and RNA synthesis .
准备方法
合成路线和反应条件: 奥洛菲姆的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成奥罗替胺核心结构,然后进行官能团修饰以增强抗真菌活性。 特定的反应条件,例如温度、溶剂和催化剂,被优化以实现高产率和纯度 .
工业生产方法: 奥洛菲姆的工业生产涉及使用优化的合成路线进行大规模合成。该过程包括严格的质量控制措施,以确保最终产品的一致性和有效性。 生产方法的设计旨在经济有效且可扩展,以满足临床和商业使用的需求 .
化学反应分析
Primary Enzymatic Inhibition Reaction
Olorofim selectively inhibits dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme critical for the fourth step in de novo pyrimidine biosynthesis. This reaction involves:This compound acts as a reversible, non-competitive inhibitor of DHODH, binding to the enzyme's ubiquinone (CoQ) pocket and blocking electron transfer required for dihydroorotate oxidation . Structural studies confirm that the compound’s bicyclic pyrimidine moiety mimics the transition state of the substrate .
Parameter | Value | Source |
---|---|---|
DHODH inhibition constant (Ki) | 0.14–0.25 μM | |
IC₅₀ against A. fumigatus | 0.07 μg/mL |
Pyrimidine Depletion
Inhibition of DHODH disrupts uridine monophosphate (UMP) synthesis, leading to:
- Reduced levels of uridine triphosphate (UTP) and cytidine triphosphate (CTP) .
- Impaired synthesis of DNA/RNA pyrimidine bases (cytosine, thymine, uracil) .
Cell Wall Dysregulation
UTP depletion reduces UDP-glucose, a substrate for β-1,3-glucan synthase, causing:
- ↓ β-1,3-glucan synthesis at hyphal tips (Aniline Blue fluorescence reduced by 60% after 24 h) .
- ↑ Chitin content (Calcofluor White fluorescence increased by 80%), likely as a compensatory stress response .
Cell Wall Component | Change Post-Olorofim | Measurement Method |
---|---|---|
β-1,3-glucan | 40% reduction at tips | Aniline Blue staining |
Chitin | 80% increase | Calcofluor White assay |
Pharmacokinetic Interactions
This compound exhibits nonlinear pharmacokinetics with high tissue distribution (volume of distribution: 2.89–3.49 L/kg) . Key metabolic interactions include:
- Enterohepatic recirculation : Secondary plasma concentration peaks observed due to biliary excretion and reabsorption .
- Protein binding : >99% bound to serum proteins, limiting free drug availability .
Parameter | Oral Administration | Intravenous Administration |
---|---|---|
Bioavailability | 45–82% (species-dependent) | 100% |
Plasma half-life (t₁/₂) | 20–30 hours | 20–30 hours |
Steady-state trough | 1–2 μg/mL | 1.3–2 μg/mL |
Cellular Morphological Changes
Confocal live-cell imaging reveals dynamic effects on A. fumigatus hyphae :
- Mitotic arrest : Nuclei become static within 24 h due to pyrimidine starvation (GFP-tagged nuclei showed 0% mitotic activity post-treatment) .
- Vacuolar enlargement : Vacuole volume increased by 150% within 12 h (CMAC staining).
- Septation abnormalities : Hyphae developed irregular septa spacing (2.5× higher frequency than controls).
Reversibility and Resistance
科学研究应用
In Vitro Activity
Olorofim has demonstrated significant in vitro antifungal activity against a range of dermatophytes and filamentous fungi. Key findings include:
- Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 0.004 to 0.125 mg/L against dermatophytes, indicating high potency .
- Activity Against Resistant Strains : It has shown effectiveness against azole-resistant strains of Aspergillus fumigatus, as well as other rare molds such as Lomentospora prolificans and Scopulariopsis spp. .
In Vivo Efficacy
This compound's in vivo efficacy has been assessed through various animal models, demonstrating promising results:
- Survival Rates : In a murine model of systemic A. terreus infection, survival rates were significantly higher in groups treated with this compound compared to control groups, achieving up to 100% survival with intravenous administration .
- Reduction in Fungal Burden : Histological analyses indicated a marked reduction in fungal burden in treated animals. For instance, in a study involving neutropenic mice, this compound treatment led to a log reduction in renal fungal burden compared to placebo .
Summary of Key Findings
Study Focus | In Vitro MIC Range | In Vivo Survival Rate | Fungal Species Targeted |
---|---|---|---|
Dermatophytes | 0.004–0.125 mg/L | N/A | Microsporum gypseum |
Azole-resistant Aspergillus | N/A | Up to 100% (IV) | Aspergillus fumigatus |
Rare molds | N/A | 90% (oral) | Lomentospora prolificans, Scopulariopsis spp. |
Phase 2b Study Outcomes
A pivotal Phase 2b study evaluated the safety and efficacy of this compound in patients with invasive fungal infections. Key results included:
- Patient Response : At day 42, 44% of patients showed complete or partial responses to treatment, with an overall response rate of 69% .
- Safety Profile : this compound was generally well tolerated, with the most significant adverse event being drug-induced liver injury (DILI), affecting 8% of participants .
Case Study: Treatment of Invasive Aspergillosis
In a multicenter trial involving patients with pulmonary invasive aspergillosis:
- Dosing Duration : The median duration of dosing was approximately 84 days, with some patients receiving treatment for over 300 days during an extension phase .
- Mortality Rates : All-cause mortality at day 42 was recorded at 15%, increasing to 20% by day 84, highlighting the critical need for effective antifungal therapies .
作用机制
奥洛菲姆通过抑制二氢乳清酸脱氢酶发挥其抗真菌作用,该酶参与嘧啶的从头合成。这种抑制会破坏真菌细胞中 DNA 和 RNA 的产生,导致细胞死亡。 奥洛菲姆的分子靶标包括曲霉菌属、枝孢霉属和镰刀菌属等各种物种 .
相似化合物的比较
类似化合物:
- 伏立康唑
- 伊曲康唑
- 泊沙康唑
- 两性霉素 B
奥洛菲姆的独特性: 奥洛菲姆在抗真菌剂中独一无二,因为它具有新颖的作用机制。与分别靶向麦角固醇合成和膜完整性的唑类和多烯类不同,奥洛菲姆靶向嘧啶生物合成。 这使其对已对其他类别的抗真菌药物产生抗药性的真菌物种有效 .
生物活性
Olorofim is a novel antifungal agent belonging to the orotomide class, primarily developed to combat invasive fungal infections, particularly those caused by resistant strains of Aspergillus and other filamentous fungi. Its mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis, thereby impeding DNA synthesis, cell growth, and division in fungi.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of filamentous fungi, including both azole-susceptible and azole-resistant strains of Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for various fungal species have been extensively studied. Below is a summary of the MIC values reported for this compound against key fungal pathogens:
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound. Research has shown that treatment with this compound leads to significant reductions in fungal burden and serum galactomannan levels, a biomarker for invasive aspergillosis. Key findings include:
- Survival Rates : In murine models infected with azole-resistant A. fumigatus, treatment with this compound resulted in improved survival rates compared to control groups. For instance, a study indicated that mice treated with this compound had significantly lower galactomannan levels and higher survival rates than those treated with posaconazole .
- Histopathological Outcomes : Histological analysis revealed limited inflammatory responses and reduced fungal elements in organs from this compound-treated mice compared to placebo groups, indicating effective clearance of the pathogen .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its potential for effective systemic treatment:
- Bioavailability : Following oral administration, bioavailability ranges from 45% to 82% across different animal models .
- Protein Binding : this compound exhibits over 99% protein binding, suggesting substantial distribution within the body.
- Time-Dependent Activity : The pharmacokinetic/pharmacodynamic (PK/PD) relationship indicates that the Cmin/MIC ratio is critical for its antifungal efficacy, emphasizing the importance of maintaining adequate drug levels over time for optimal outcomes .
Clinical Case Studies
Recent clinical trials have highlighted the effectiveness of this compound in treating challenging fungal infections:
- In an open-label phase 2 study involving patients with extrapulmonary coccidioidomycosis, 75.6% demonstrated clinical benefit by day 42 post-treatment with this compound, underscoring its potential in real-world applications .
- A comprehensive review concluded that this compound is well-tolerated with manageable side effects, primarily infusion-related reactions and mild gastrointestinal disturbances .
属性
CAS 编号 |
1928707-56-5 |
---|---|
分子式 |
C28H27FN6O2 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |
InChI 键 |
SUFPWYYDCOKDLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
F-901318; F901318; F 901318; Olorofim |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。